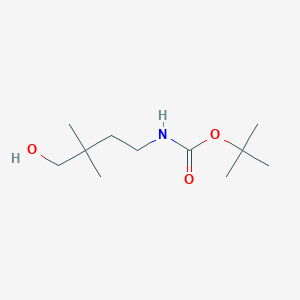

tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-10(2,3)15-9(14)12-7-6-11(4,5)8-13/h13H,6-8H2,1-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWQGKBJLGTMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450110 | |

| Record name | 4-(t-butoxycarbonylamino)-2,2-dimethylbutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179419-05-7 | |

| Record name | 4-(t-butoxycarbonylamino)-2,2-dimethylbutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxy-3,3-dimethylbutylamine. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloromethane . The reaction mixture is cooled to 0-5°C, and the tert-butyl carbamate is added dropwise. The reaction is allowed to proceed for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound .

Scientific Research Applications

tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule . The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Carbamates

Substituent Variations in Carbamate Derivatives

The Boc group’s steric bulk distinguishes tert-butyl carbamates from smaller alkyl analogs (e.g., ethyl or vinyl carbamates). For example:

- Ethyl carbamate (): Lacks the tert-butyl group, resulting in lower steric hindrance and higher metabolic activation, correlating with increased carcinogenicity in rodent models .

- Vinyl carbamate (): The unsaturated vinyl group enhances electrophilicity, leading to higher mutagenic and carcinogenic potency compared to ethyl or tert-butyl derivatives .

Table 1: Substituent Effects on Carcinogenicity

| Compound | Carcinogenic Potency (Relative to Ethyl Carbamate) | Key Structural Feature |

|---|---|---|

| Ethyl carbamate | 1.0 (baseline) | Small alkyl group |

| Vinyl carbamate | ~5–10× higher | Unsaturated vinyl group |

| tert-Butyl carbamate | Negligible activity | Bulky tert-butyl group |

Hydroxy Group Positioning and Hydrogen Bonding

The 4-hydroxy group in tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate enables hydrogen bonding, influencing solubility and interactions with biological targets. Comparisons include:

- N-Pivaloylhydroxylamine (): Features a similar tert-butyl group but with an N-hydroxycarbamate moiety. Its crystal structure shows intermolecular hydrogen bonding (O–H···O and N–H···O), analogous to the target compound .

- tert-Butyl N-(4-aminooxolan-3-yl)carbamate (): Contains a hydroxy group within a tetrahydrofuran ring, enhancing rigidity and altering hydrogen-bonding networks compared to the flexible butyl chain in the target compound .

Cyclic vs. Linear Substituents

Compounds with cyclic substituents exhibit distinct steric and electronic properties:

- tert-Butyl N-(4-cyanooxan-4-yl)carbamate (): A tetrahydropyran ring with a cyano group increases polarity, contrasting with the hydrophobic dimethylbutyl chain in the target compound .

Physical Properties

Biological Activity

Tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate, commonly referred to as M4 , is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and mechanisms of action based on diverse research findings.

M4 is synthesized through a multi-step process that involves the reaction of tert-butyl carbamate with specific amine derivatives. The chemical structure can be represented as follows:

The compound includes a tert-butyl group, which is known to influence its solubility and biological activity. The introduction of the hydroxyl and dimethylbutyl moieties enhances its interaction with biological targets.

Inhibition of Amyloid Beta Aggregation

One of the most notable biological activities of M4 is its ability to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in Alzheimer’s disease. In vitro studies demonstrated that M4 can act as both a β-secretase and an acetylcholinesterase inhibitor, effectively preventing Aβ aggregation and fibril formation from Aβ1-42 .

Key Findings:

- In Vitro Studies: M4 showed moderate protective effects in astrocytes against Aβ1-42 toxicity by reducing levels of TNF-α and free radicals.

- In Vivo Studies: While M4 exhibited some efficacy in preventing Aβ deposition in a scopolamine-induced model, it did not perform as well as the standard treatment galantamine .

Cytotoxicity Against Cancer Cells

M4 has also been evaluated for its anticancer properties. Preliminary studies suggest that compounds similar to M4 exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Cytotoxicity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| M4 | PC3 (prostate cancer) | 3.38 ± 0.36 | Inhibition of MDH1/2 |

| M4 | HeLa (cervical cancer) | 1.53 ± 0.08 | Apoptosis induction |

The mechanisms through which M4 exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity: M4 acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease.

- Reduction of Oxidative Stress: By decreasing TNF-α levels and free radical production, M4 mitigates oxidative damage in neuronal cells.

- Interference with Cancer Cell Signaling: Similar compounds have been shown to inhibit pathways such as PI3K/AKT/mTOR, which are critical for cancer cell survival and proliferation .

Alzheimer’s Disease Model

A study conducted using a scopolamine-induced model demonstrated that while M4 reduced Aβ plaque formation, it was less effective than galantamine in vivo. This highlights the need for further optimization to enhance bioavailability and efficacy within the central nervous system .

Cancer Cell Lines

Research on various cancer cell lines indicates that M4 may possess significant anticancer properties, warranting further investigation into its potential as a therapeutic agent against malignancies such as prostate and cervical cancers .

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 4-hydroxy-3,3-dimethylbutylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Catalytic DMAP or TEA is often used to enhance reaction efficiency. Purity validation requires:

- HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.

- NMR (¹H and ¹³C) to verify absence of unreacted amine or solvent residues.

- Mass spectrometry (ESI or EI) for molecular weight confirmation .

- Note: Reaction time and temperature (typically 0–25°C) must be optimized to minimize side products like tert-butyl alcohol derivatives .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use DSC/TGA to determine decomposition temperatures.

- Photostability : Expose samples to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.

- Humidity sensitivity : Store at 40°C/75% RH for 4 weeks; analyze for hydrolysis products (e.g., free amine via ninhydrin test).

- Recommended storage: airtight containers at –20°C in desiccated environments to prevent Boc-group cleavage .

Q. What safety protocols are critical when handling this carbamate derivative?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; see GHS Category 2B irritation data) .

- Engineering controls : Fume hoods for weighing and synthesis (even if non-volatile, due to dust inhalation risks).

- Spill management : Use inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Perform DFT calculations (Gaussian or ORCA) to map electrostatic potentials and identify reactive sites for functionalization (e.g., substituting the tert-butyl group with electron-withdrawing moieties).

- Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., proteases or kinases).

- Validate predictions via synthesis and enzymatic assays (e.g., IC₅₀ measurements) .

Q. What experimental strategies resolve contradictions in reported reaction yields for Boc-protected intermediates?

- Methodological Answer :

- Controlled variable analysis : Systematically test solvent polarity (e.g., DMF vs. THF), base strength (TEA vs. DBU), and Boc anhydride stoichiometry (1.1–2.0 eq).

- In situ monitoring : Use FTIR or Raman spectroscopy to track carbonyl (C=O) peak shifts, identifying incomplete reactions.

- Byproduct identification : LC-MS/MS to detect tert-butyl alcohol adducts or oxidized species, guiding purification (e.g., column chromatography with EtOAc/hexane gradients) .

Q. How can researchers investigate the compound’s role in modulating enzyme kinetics?

- Methodological Answer :

- Kinetic assays : Pre-incubate the compound with target enzymes (e.g., cytochrome P450 isoforms) and measure activity via fluorogenic substrates.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Site-directed mutagenesis : Identify key residues interacting with the carbamate group using X-ray crystallography (PDB deposition recommended) .

Critical Research Challenges

- Stereochemical Purity : The 3,3-dimethylbutyl chain may introduce diastereomerism during synthesis. Use chiral HPLC (e.g., Chiralpak AD-H) to resolve enantiomers .

- Scale-up Limitations : Boc-protected intermediates often require low temperatures for stability. Consider flow chemistry for continuous synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.